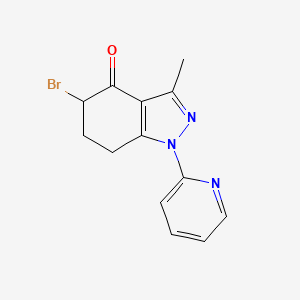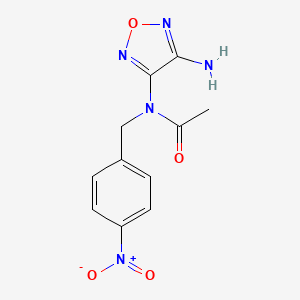
N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide is a synthetic organic compound that features both an oxadiazole ring and a nitrobenzyl group. Compounds containing oxadiazole rings are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.
Introduction of the Nitrobenzyl Group: This step involves the reaction of the oxadiazole intermediate with a nitrobenzyl halide in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the oxadiazole ring.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or further oxidized species.
Reduction: The primary product would be the corresponding amine.
Substitution: Products would depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for its biological activity.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide would depend on its specific biological target. Generally, compounds with oxadiazole rings can interact with various enzymes or receptors, modulating their activity. The nitrobenzyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-benzylacetamide: Lacks the nitro group, which may affect its biological activity.
N-(4-Nitrobenzyl)-N-(1,2,5-oxadiazol-3-yl)acetamide: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
N-(4-Amino-1,2,5-oxadiazol-3-yl)-N-(4-nitrobenzyl)acetamide is unique due to the presence of both an amino group and a nitro group, which can significantly influence its chemical and biological properties. This dual functionality may offer advantages in specific applications, such as targeted drug delivery or selective enzyme inhibition.
Properties
Molecular Formula |
C11H11N5O4 |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
N-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(4-nitrophenyl)methyl]acetamide |
InChI |
InChI=1S/C11H11N5O4/c1-7(17)15(11-10(12)13-20-14-11)6-8-2-4-9(5-3-8)16(18)19/h2-5H,6H2,1H3,(H2,12,13) |
InChI Key |
FRELZANCNHSEFN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=C(C=C1)[N+](=O)[O-])C2=NON=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(5-Tert-butoxyhex-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B11077011.png)
![1,1-Dichloro-1a-(3,4-dimethoxyphenyl)-7-(4-fluorophenyl)-1,1a,7,7a-tetrahydrocyclopropa[b]chromene](/img/structure/B11077015.png)
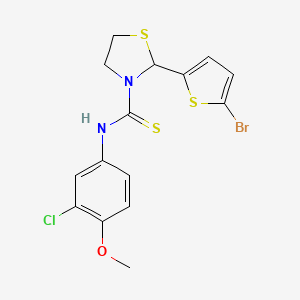
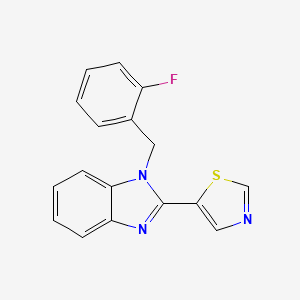
![4,5,6,7-Tetrahydrobenzo[c]thiophene-1-carboxylic acid, (2-morpholin-4-ylethyl)amide](/img/structure/B11077040.png)
![2-{4-[(4-Ethoxyphenyl)carbamothioyl]piperazin-1-yl}acetamide](/img/structure/B11077042.png)
![(2Z)-N-(3-chlorophenyl)-2-[(3-chlorophenyl)imino]-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11077046.png)
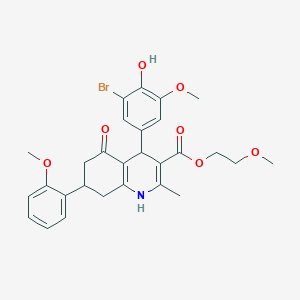
![Ethyl 4-{4-(2-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-1-yl}benzoate](/img/structure/B11077065.png)
![(2Z)-3-benzyl-N-(3-ethoxyphenyl)-4-oxo-2-{[4-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B11077066.png)
![3-(4-Chlorophenyl)-3-[(2,6-dichlorobenzoyl)amino]propanoic acid](/img/structure/B11077073.png)
![1-Azabicyclo[2.2.2]oct-3-yl phenoxyacetate](/img/structure/B11077074.png)
